molecular formula C19H15N5O2 B12581926 Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester CAS No. 646996-79-4

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester

Cat. No.: B12581926
CAS No.: 646996-79-4
M. Wt: 345.4 g/mol
InChI Key: QHSYBKVGEPIGOI-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester is a heterocyclic compound that belongs to the class of tetrazole derivatives. These compounds are known for their unique structural features, which include a five-membered ring containing four nitrogen atoms. This particular compound is characterized by the presence of a pyridazine ring fused with a tetrazole ring, along with two phenyl groups and an ethyl ester functional group. The combination of these structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of hydrazine derivatives with appropriate aldehydes to form hydrazones, which are then cyclized to form the tetrazole ringThe final step involves esterification to introduce the ethyl ester group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .

Chemical Reactions Analysis

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups or the ester functional group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester involves its interaction with specific molecular targets. The compound’s tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural elements, which imparts distinct chemical and biological properties .

Properties

CAS No.

646996-79-4

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 6,7-diphenyltetrazolo[1,5-b]pyridazine-8-carboxylate

InChI

InChI=1S/C19H15N5O2/c1-2-26-19(25)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)21-24-18(16)20-22-23-24/h3-12H,2H2,1H3

InChI Key

QHSYBKVGEPIGOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN2C1=NN=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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